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molecular formula C13H8BrNO3 B1280018 4-Bromo-3'-nitrobenzophenone CAS No. 62100-13-4

4-Bromo-3'-nitrobenzophenone

Cat. No. B1280018
M. Wt: 306.11 g/mol
InChI Key: LMPHOJDMACTBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692005B2

Procedure details

A 5 L, 3-necked round bottomed flask equipped with an overhead stirrer, dropping funnel, N2(g) inlet was charged with AlCl3 (432.5 g, 3.24 mol). The solids were cooled to 0° C. with an ice-H2O bath. DMF (71 ml) was added dropwise over a period of 35 min and the temperature was kept under 32° C. during the addition. The reaction mixture was heated to 50° C. and treated with 3-Nitrobenzoyl chloride (63.2 g, 0.34 mol). The reaction that ensued was exothermic and caused the internal reaction temperature to rise to 65° C. The reaction was stirred for 50 min then bromobenzene (33.5 ml, 0.32 mol) was added. The reaction was heated at 90° C. for 3 h. Thin layer chromatographic analysis (Hexanes/ethylacetate 1:1) indicated completion of reaction. The reaction was cooled and ice-H2O (3 L) was added dropwise over a period of 1.5 h. The reaction was allowed to stir overnight. The solids were filtered, washed with H2O (1 L), saturated NaHCO3(aq) (1 L), another portion of H2O (500 mL) and Hexanes (500 mL). The product was dried in the vacuum oven at 40° C., 28 inHg for 30 hours to yield (4-Bromo-phenyl)-(3-nitro-phenyl)-methanone in 88% (85.34 g, 0.28 mol).
Name
Quantity
432.5 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
71 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12])([O-:7])=[O:6].[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([C:11]([C:10]2[CH:14]=[CH:15][CH:16]=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=2)=[O:12])=[CH:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
432.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
63.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Step Three
Name
Quantity
33.5 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Four
Name
Hexanes ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice H2O
Quantity
3 L
Type
reactant
Smiles
Step Six
Name
Quantity
71 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L, 3-necked round bottomed flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
the temperature was kept under 32° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C.
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
to rise to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 90° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with H2O (1 L), saturated NaHCO3(aq) (1 L)
CUSTOM
Type
CUSTOM
Details
The product was dried in the vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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